molecular formula C8H6F4O B1305484 2-Fluoro-5-(trifluoromethyl)anisole CAS No. 261951-78-4

2-Fluoro-5-(trifluoromethyl)anisole

Cat. No.: B1305484
CAS No.: 261951-78-4
M. Wt: 194.13 g/mol
InChI Key: AXEAQZIYCQTHQV-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)anisole is an organic compound with the molecular formula C8H6F4O. It is also known by its IUPAC name, 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. It is a clear, colorless to pale yellow liquid that is not miscible in water .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(trifluoromethyl)anisole plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as cytochrome P450 . The interactions between this compound and these biomolecules are typically characterized by binding affinities and the resulting changes in enzymatic activity.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization . Additionally, it can impact cell signaling by modulating the activity of key signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects are often observed, where a certain dosage level must be reached before noticeable effects occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may undergo oxidation or reduction reactions catalyzed by enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s physicochemical properties, such as its lipophilicity, can affect its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production.

Preparation Methods

The synthesis of 2-Fluoro-5-(trifluoromethyl)anisole typically involves the introduction of fluorine and trifluoromethyl groups onto an anisole derivative. One common method includes the reaction of 2-fluoroanisole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

2-Fluoro-5-(trifluoromethyl)anisole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)anisole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .

Comparison with Similar Compounds

2-Fluoro-5-(trifluoromethyl)anisole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1-fluoro-2-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEAQZIYCQTHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379211
Record name 2-Fluoro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-78-4
Record name 2-Fluoro-5-(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261951-78-4
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